molecular formula C22H22O9 B14456020 Acetic acid;fluoranthene-2,4,8-triol CAS No. 73921-77-4

Acetic acid;fluoranthene-2,4,8-triol

Cat. No.: B14456020
CAS No.: 73921-77-4
M. Wt: 430.4 g/mol
InChI Key: LZPZIHCHXPHSHY-UHFFFAOYSA-N
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Description

Acetic acid;fluoranthene-2,4,8-triol (CAS 73921-77-4) is a high-purity chemical compound for research purposes. With a molecular formula of C22H22O9 and a molecular weight of 430.4 g/mol, this fluoranthene triol derivative is offered as a specialized tool for scientific investigation . Polycyclic aromatic hydrocarbon (PAH) derivatives like this are of significant interest in environmental and biochemical research. Fluoranthene-based compounds are frequently studied in the context of bacterial biodegradation pathways, as microorganisms have developed mechanisms to break down these persistent environmental pollutants . Furthermore, research on fluoranthene explores its cellular interactions, including potential effects on cell viability and mechanisms of toxicity, providing insights into the broader biological impact of PAHs . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

73921-77-4

Molecular Formula

C22H22O9

Molecular Weight

430.4 g/mol

IUPAC Name

acetic acid;fluoranthene-2,4,8-triol

InChI

InChI=1S/C16H10O3.3C2H4O2/c17-8-1-2-10-12(5-8)11-3-4-15(19)14-7-9(18)6-13(10)16(11)14;3*1-2(3)4/h1-7,17-19H;3*1H3,(H,3,4)

InChI Key

LZPZIHCHXPHSHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1=CC2=C(C=C1O)C3=C4C2=CC(=CC4=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

The synthesis of acetic acid;fluoranthene-2,4,8-triol involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Acetic acid;fluoranthene-2,4,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of fluoranthene-2,4,8-trione, while reduction can yield fluoranthene-2,4,8-triol .

Scientific Research Applications

Acetic acid;fluoranthene-2,4,8-triol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a fluorescent probe due to its unique photophysical properties . In medicine, it is being investigated for its potential use in drug delivery systems and as a therapeutic agent. In industry, it is used in the production of advanced materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of acetic acid;fluoranthene-2,4,8-triol involves its interaction with specific molecular targets and pathways. The acetic acid component can act as an antimicrobial agent, disrupting the cell membranes of bacteria and fungi . The fluoranthene-2,4,8-triol component can interact with various cellular pathways, potentially leading to changes in gene expression and protein function. The exact molecular targets and pathways involved are still being studied, but preliminary research suggests that the compound may have multiple modes of action .

Comparison with Similar Compounds

Key Properties :

  • Chemical Structure : Fluoranthene (C₁₆H₁₀) modified with three hydroxyl groups.
  • Role of Acetic Acid: Acts as a catalyst in reductive degradation processes of PAHs when combined with activated magnesium (Mg) in anhydrous ethanol, achieving up to 90% removal of fluoranthene and anthracene from coal tar .
  • Applications : Investigated in environmental remediation for selective PAH degradation .

Comparison with Structurally Similar Compounds

Fluoranthene Derivatives and PAHs

Compound Structure Key Features Reactivity/Applications References
Fluoranthene-2,4,8-triol Fluoranthene with -OH at 2,4,8 Polar, water-soluble derivative; likely intermediate in PAH degradation. Catalytic reduction with acetic acid/Mg removes PAHs (e.g., 90% fluoranthene removal).
2,3-Dihydrofluoranthene Partially reduced fluoranthene Saturated two-ring system; product of fluoranthene reduction. Non-carcinogenic; used to assess reductive degradation efficiency.
Benzo[b]fluoranthene triol epoxide Epoxidated triol derivative Requires aromatic hydroxylation for activation; carcinogenic metabolite. Implicated in DNA adduct formation and tumorigenesis.

Hydroxylated Aromatic Compounds

Compound Structure Key Features Reactivity/Applications References
2,4,8-Trihydroxytetralone (2,4,8-THT) Tetralone backbone with three -OH groups Fungal metabolite from Pm. aleophilum; phytotoxic. Linked to plant pathogenicity; inhibits growth in grapevines.
Benzene-1,2,3-triol (Pyrogallol) Benzene with three -OH groups Antioxidant properties; used in dye synthesis. Co-factor in DNAzyme-mediated oxidative cleavage.
Benzene-1,2,4-triol Benzene with -OH at 1,2,4 Isolated from Atractylodes; anti-inflammatory. Inhibits NO release in macrophages (IC₅₀: 8.21 μM).

Research Findings and Mechanistic Insights

Reductive Degradation of PAHs

  • Catalytic System: Glacial acetic acid (60–120 μL) with Mg powder (30–90 mg) in anhydrous ethanol selectively degrades anthracene and fluoranthene in coal tar (500 ppm initial concentration). Efficiency: 89–90% removal achieved with double reagent dosage (60 mg Mg + 120 μL acetic acid) . Products: 9,10-Dihydroanthracene and 2,3-dihydrofluoranthene are primary reduced forms .

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